molecular formula C10H14ClN3 B1611764 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine CAS No. 61981-79-1

2-(2-Methyl-benzoimidazol-1-yl)-ethylamine

Cat. No.: B1611764
CAS No.: 61981-79-1
M. Wt: 211.69 g/mol
InChI Key: BTGHRMSKGFSNEX-UHFFFAOYSA-N
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Description

2-(2-Methyl-benzoimidazol-1-yl)-ethylamine: is an organic compound characterized by a benzimidazole ring substituted with a methyl group at the second position and an ethylamine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-methylbenzimidazole and ethylamine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the benzimidazole nitrogen with ethylamine. This can be achieved under basic conditions, often using a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group within the benzimidazole ring, potentially converting it to an amine.

    Substitution: The ethylamine group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: It can be used in the synthesis of polymers and other materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with benzimidazole derivatives.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its stable aromatic structure.

    Polymer Additives: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzimidazole ring can interact with aromatic residues in the enzyme’s active site, while the ethylamine group can form hydrogen bonds or ionic interactions with other residues.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-yl)-ethylamine: Lacks the methyl group, which can affect its binding affinity and specificity.

    2-(2-Methyl-benzimidazol-1-yl)-acetic acid: Contains a carboxylic acid group instead of an ethylamine, altering its chemical reactivity and biological activity.

    2-(2-Methyl-benzimidazol-1-yl)-propionic acid: Similar structure but with a propionic acid group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-(2-Methyl-benzoimidazol-1-yl)-ethylamine is unique due to the presence of both a methyl group and an ethylamine group, which can enhance its binding interactions and specificity in various applications. The combination of these functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for different chemical and biological environments.

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREWYRDRWNMMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61981-79-1
Record name 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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